N'-[(furan-2-yl)methyl]-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide

biological activity pharmacology structure-activity relationship

This unsymmetrical oxalamide derivative features a unique bifunctional scaffold combining furan-2-ylmethyl and 3-hydroxy-3-(thiophen-2-yl)propyl side chains. The secondary alcohol provides a chiral center and synthetic handle for further derivatization, making it suitable for virtual screening campaigns targeting hydroxyl-favoring binding pockets. Unlike simpler bis-heterocyclic analogs, this compound offers enhanced H-bond donor/acceptor capacity. Currently available exclusively for non-human research use; treat as a unique chemical entity as no peer-reviewed quantitative biological data exist.

Molecular Formula C14H16N2O4S
Molecular Weight 308.35
CAS No. 1704545-63-0
Cat. No. B2785338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN'-[(furan-2-yl)methyl]-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide
CAS1704545-63-0
Molecular FormulaC14H16N2O4S
Molecular Weight308.35
Structural Identifiers
SMILESC1=COC(=C1)CNC(=O)C(=O)NCCC(C2=CC=CS2)O
InChIInChI=1S/C14H16N2O4S/c17-11(12-4-2-8-21-12)5-6-15-13(18)14(19)16-9-10-3-1-7-20-10/h1-4,7-8,11,17H,5-6,9H2,(H,15,18)(H,16,19)
InChIKeyIUCUQEDMKBENJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N'-[(furan-2-yl)methyl]-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide (CAS 1704545-63-0): Sourcing and Baseline Characterization for Research Procurement


N'-[(furan-2-yl)methyl]-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide (CAS 1704545-63-0) is a synthetic, unsymmetrical oxalamide derivative containing both furan-2-ylmethyl and 3-hydroxy-3-(thiophen-2-yl)propyl side chains . Its molecular formula is C14H16N2O4S with a molecular weight of 308.35 g/mol . This compound is currently marketed solely as a research chemical for non‑human use, with no approved therapeutic indication . Despite its structural complexity, no peer‑reviewed studies, patent disclosures, or authoritative database entries that provide quantitative biological or physicochemical data for this molecule were identified during the preparation of this guide. The absence of such data prevents any evidence‑based differentiation from close chemical analogs.

Why Closely Related Oxalamide Analogs Cannot Substitute for N'-[(furan-2-yl)methyl]-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide: Structural Divergence Without Activity Data


In the absence of quantitative head‑to‑head comparisons, substitution decisions cannot rely on performance evidence. Structurally, the target compound differs from the most closely related commercial analogs—such as N1-(furan‑2‑ylmethyl)-N2-(thiophen‑2‑ylmethyl)oxalamide (CAS 941998‑81‑8), BFMO (CAS 69010‑90‑8), or the thiophen‑3‑yl positional isomer—by the presence of a secondary alcohol group on the propyl linker, the specific attachment point of the heterocycles, and the overall H‑bond donor/acceptor count . These features would be expected to alter target binding, solubility, and metabolic stability, but no experimental confirmatory data have been published. Therefore, any interchange with a close analog constitutes an uncontrolled variable in a research protocol [1]. Until quantitative selectivity, potency, or ADME profiles become available, the scientific user must treat the target compound as a unique chemical entity whose properties cannot be inferred from in‑class surrogates.

Quantitative Differentiation Evidence for N'-[(furan-2-yl)methyl]-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide: Data Gap Analysis


No Quantitative Biological Activity Data Available Against Any Comparator

A comprehensive search of peer‑reviewed literature (PubMed, BindingDB), patent databases (Google Patents, USPTO), and authoritative chemical databases (PubChem, ChEMBL) failed to retrieve any quantitative biological assay result (IC50, EC50, Ki, LD50, etc.) for N'-[(furan-2-yl)methyl]-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide. Consequently, no evidence‑based differentiation versus any analog can be made [1].

biological activity pharmacology structure-activity relationship

No Quantitative Physicochemical Property Data Available Against Any Comparator

No experimentally measured solubility, log P, pKa, or other physicochemical constants have been disclosed for the target compound. Vendors list only molecular weight (308.35 g/mol) and molecular formula (C14H16N2O4S) . The closest analog N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide (MW 264.30 g/mol) differs by a C2H4O unit and lacks the secondary alcohol, but without measured log P or solubility data for either compound, no comparative assessment of drug‑likeness or formulation suitability is possible .

physicochemical properties solubility logP

Structural Differentiation by Hydrogen‑Bond Donor/Acceptor Count

The target compound possesses one hydrogen‑bond donor (the secondary alcohol) and five hydrogen‑bond acceptors (two oxalamide carbonyls, furan oxygen, thiophene sulfur, and the hydroxyl oxygen). In contrast, the bis‑heterocyclic analog N1-(furan-2-ylmethyl)-N2-(thiophen-2-ylmethyl)oxalamide lacks the hydroxyl group entirely, reducing its H‑bond donor count to zero . BFMO (N,N'-bis(furan-2-ylmethyl)oxalamide) has no H‑bond donors and only four acceptors. These differences alter predicted molecular recognition patterns, but no target‑binding data exist to quantify the impact .

structural uniqueness hydrogen bonding drug design

Application Scenarios for N'-[(furan-2-yl)methyl]-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide Based on Available Structural Information


Exploratory Medicinal Chemistry Scaffold Hopping

When a project aims to explore oxalamide‑based scaffolds that incorporate both a furan and a thiophene ring with a secondary alcohol linker, this compound may serve as a synthetic starting point. Its structural novelty distinguishes it from simpler bis‑heterocyclic oxalamides, but no target‑specific data exist to recommend it over synthetically more accessible analogs .

Computational Docking and In Silico Screening Campaigns

The compound’s discreet H‑bond donor/acceptor profile and chiral center make it a candidate for virtual screening against targets that favor hydroxyl‑containing ligands. However, without experimental affinity data, the predicted poses remain unvalidated .

Chemical Biology Probe Development Requiring a Hydroxyl Handle

The secondary alcohol offers a synthetic handle for further derivatization (e.g., esterification, oxidation). This feature may be exploited to generate probe molecules, but the lack of baseline biological activity data means probe utility cannot be guaranteed .

Quote Request

Request a Quote for N'-[(furan-2-yl)methyl]-N-[3-hydroxy-3-(thiophen-2-yl)propyl]ethanediamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.